Cas no 1396713-55-5 (butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate)

Butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate is a synthetic organic compound featuring a fluorophenyl-substituted tetrazole moiety linked to a benzoate ester. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the fluorophenyl group enhances metabolic stability, while the tetrazole ring contributes to hydrogen-bonding potential, improving binding affinity in target interactions. The butyl ester group offers lipophilicity, facilitating membrane permeability. This compound is particularly useful as an intermediate in the development of bioactive molecules, including kinase inhibitors or antimicrobial agents. Its well-defined reactivity and stability under various conditions make it a reliable building block for complex synthetic pathways.
butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate structure
1396713-55-5 structure
Product name:butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate
CAS No:1396713-55-5
MF:C19H18FN5O3
Molecular Weight:383.376327037811
CID:6175032
PubChem ID:71791445

butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate 化学的及び物理的性質

名前と識別子

    • butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate
    • butyl 4-[[2-(4-fluorophenyl)tetrazole-5-carbonyl]amino]benzoate
    • F6237-1759
    • butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
    • butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate
    • VU0538879-1
    • 1396713-55-5
    • AKOS024541398
    • インチ: 1S/C19H18FN5O3/c1-2-3-12-28-19(27)13-4-8-15(9-5-13)21-18(26)17-22-24-25(23-17)16-10-6-14(20)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,26)
    • InChIKey: RPUFTIAMDWNBLB-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1N=NC(C(NC2C=CC(=CC=2)C(=O)OCCCC)=O)=N1

計算された属性

  • 精确分子量: 383.13936762g/mol
  • 同位素质量: 383.13936762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 522
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99Ų
  • XLogP3: 4.2

butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6237-1759-1mg
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
1mg
$54.0 2023-09-09
Life Chemicals
F6237-1759-30mg
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
30mg
$119.0 2023-09-09
Life Chemicals
F6237-1759-4mg
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
4mg
$66.0 2023-09-09
Life Chemicals
F6237-1759-50mg
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
50mg
$160.0 2023-09-09
Life Chemicals
F6237-1759-5μmol
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6237-1759-3mg
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
3mg
$63.0 2023-09-09
Life Chemicals
F6237-1759-75mg
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
75mg
$208.0 2023-09-09
Life Chemicals
F6237-1759-20μmol
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6237-1759-15mg
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
15mg
$89.0 2023-09-09
Life Chemicals
F6237-1759-20mg
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
1396713-55-5
20mg
$99.0 2023-09-09

butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate 関連文献

butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoateに関する追加情報

Butyl 4-2-(4-Fluorophenyl)-2H-1,2,3,4-Tetrazole-5-Amidobenzoate: A Comprehensive Overview

Butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate (CAS No. 1396713-55-5) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and structural versatility.

The chemical structure of butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate is characterized by a tetrazole ring attached to a benzene ring with a fluorine substituent and an amidobenzoate moiety. The presence of the fluorine atom and the tetrazole ring imparts specific physicochemical properties that make this compound particularly interesting for drug design and development.

Recent studies have highlighted the potential of tetrazoles as bioisosteres for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates. The butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate molecule is no exception. Its unique structure allows it to mimic the behavior of carboxylic acids while offering enhanced stability and metabolic resistance.

In the context of medicinal chemistry, butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate has been investigated for its potential as an inhibitor of various enzymes and receptors. One notable area of research is its activity against angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system (RAS). Inhibitors of ACE are widely used in the treatment of hypertension and heart failure. Preliminary studies have shown that this compound exhibits promising ACE inhibitory activity, making it a potential candidate for further development in this therapeutic area.

Beyond its potential as an ACE inhibitor, butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease (IBD). Research has indicated that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic profile of butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate has also been studied extensively. Its high lipophilicity and low molecular weight contribute to favorable absorption and distribution properties. Additionally, the presence of the tetrazole ring enhances metabolic stability, reducing the risk of rapid degradation in vivo. These properties make it an attractive candidate for oral administration.

In preclinical studies involving animal models, butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate has demonstrated good safety and tolerability profiles. Toxicological assessments have shown that it does not exhibit significant cytotoxicity or genotoxicity at therapeutic concentrations. These findings support its further evaluation in clinical trials.

The development of new drugs often involves extensive optimization processes to enhance efficacy and reduce side effects. In this regard, researchers have conducted structure-activity relationship (SAR) studies to identify key structural features that contribute to the biological activity of butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate. These studies have provided valuable insights into the role of specific functional groups and substituents in modulating its pharmacological properties.

In conclusion, butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate (CAS No. 1396713-55-5) represents a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in various medical conditions.

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